Cas no 2411194-99-3 (3-(4-Methyl-1,3-thiazol-2-yl)phenyl sulfurofluoridate)

3-(4-Methyl-1,3-thiazol-2-yl)phenyl sulfurofluoridate 化学的及び物理的性質
名前と識別子
-
- 3-(4-methyl-1,3-thiazol-2-yl)phenyl sulfurofluoridate
- Z3919176361
- 3-(4-Methyl-1,3-thiazol-2-yl)phenyl sulfurofluoridate
-
- インチ: 1S/C10H8FNO3S2/c1-7-6-16-10(12-7)8-3-2-4-9(5-8)15-17(11,13)14/h2-6H,1H3
- InChIKey: FVAKLJPJRFSJCQ-UHFFFAOYSA-N
- SMILES: S1C=C(C)N=C1C1C=CC=C(C=1)OS(=O)(=O)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 357
- XLogP3: 3.1
- トポロジー分子極性表面積: 92.9
3-(4-Methyl-1,3-thiazol-2-yl)phenyl sulfurofluoridate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7554406-1.0g |
3-(4-methyl-1,3-thiazol-2-yl)phenyl sulfurofluoridate |
2411194-99-3 | 95.0% | 1.0g |
$0.0 | 2025-03-22 |
3-(4-Methyl-1,3-thiazol-2-yl)phenyl sulfurofluoridate 関連文献
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
3-(4-Methyl-1,3-thiazol-2-yl)phenyl sulfurofluoridateに関する追加情報
3-(4-Methyl-1,3-thiazol-2-yl)phenyl sulfurofluoridate: A Comprehensive Overview
3-(4-Methyl-1,3-thiazol-2-yl)phenyl sulfurofluoridate, identified by the CAS Registry Number 2411194-99-3, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which combines a thiazole ring with a phenyl group and a sulfurofluoridate moiety. The integration of these functional groups imparts distinctive chemical properties, making it a valuable compound for various applications.
The thiazole ring, a heterocyclic structure containing sulfur and nitrogen atoms, is known for its stability and reactivity. In this compound, the thiazole ring is substituted with a methyl group at the 4-position, which further enhances its chemical versatility. The phenyl group attached to the thiazole ring contributes aromaticity and potential for conjugation, while the sulfurofluoridate group introduces fluorine atoms, which are known for their electronegativity and ability to participate in various chemical reactions.
Recent studies have highlighted the potential of 3-(4-Methyl-1,3-thiazol-2-yl)phenyl sulfurofluoridate in drug discovery and materials synthesis. Its structure allows for diverse interactions, making it a promising candidate for designing bioactive molecules. Researchers have explored its role as a precursor in the synthesis of advanced materials, such as fluorinated polymers and low-dimensional nanostructures.
In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The key steps involve the formation of the thiazole ring followed by substitution reactions to introduce the phenyl and sulfurofluoridate groups. These reactions are typically carried out under controlled conditions to ensure high yield and purity.
The physical and chemical properties of 3-(4-Methyl-1,3-thiazol-2-yl)phenyl sulfurofluoridate have been extensively characterized using modern analytical techniques. Its melting point, boiling point, solubility, and thermal stability are critical parameters that influence its applications. Recent advancements in computational chemistry have also enabled detailed modeling of its electronic structure and reactivity.
One of the most exciting developments involving this compound is its application in fluorine-based materials. Fluorine atoms are highly valued in materials science due to their ability to enhance thermal stability, chemical resistance, and electronic properties. By incorporating fluorine into the structure of this compound, researchers have developed novel materials with improved performance in electronic devices and energy storage systems.
Moreover, the compound has shown potential in catalytic processes. Its ability to act as a Lewis acid or nucleophile makes it a versatile catalyst in organic transformations. Recent studies have demonstrated its effectiveness in promoting selective reactions under mild conditions, which is highly desirable in green chemistry.
In conclusion, 3-(4-Methyl-1,3-thiazol-2-yl)phenyl sulfurofluoridate (CAS No. 2411194-99-3) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers exploring new frontiers in chemistry and materials science.
2411194-99-3 (3-(4-Methyl-1,3-thiazol-2-yl)phenyl sulfurofluoridate) Related Products
- 28294-47-5(Acetyl Acetosyringone)
- 1270455-60-1(4-amino-4-(2-fluoro-4-methylphenyl)butanoic acid)
- 2549041-26-9(3-[4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione)
- 102-83-0(3-(Dibutylamino)propylamine)
- 57750-81-9(4-Chloro-2-(chloromethyl)-1-nitrobenzene)
- 2138586-19-1(5-(4-Aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one)
- 24280-07-7(Ethanone, 1-(3-chlorophenyl)-, oxime)
- 1260795-64-9(4-(4-Chloro-3-methoxyphenyl)pyrrolidin-2-one)
- 2171573-73-0(tert-butyl 3-(1-amino-3,3-dimethylcyclobutyl)-3-hydroxypiperidine-1-carboxylate)
- 2680534-50-1(1-(hydroxymethyl)bicyclo3.2.0heptan-2-one)




